molecular formula C18H27N3O B2925290 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea CAS No. 2309571-72-8

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea

Cat. No.: B2925290
CAS No.: 2309571-72-8
M. Wt: 301.434
InChI Key: RSIUDOLJTYITNV-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a cyclopropyl group, and a dimethylurea functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1-Benzylpiperidin-4-ylamine: This intermediate is prepared by the reduction of 1-benzylpiperidin-4-one using a reducing agent such as sodium borohydride in ethanol.

    Cyclopropylation: The 1-benzylpiperidin-4-ylamine is then reacted with cyclopropyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylpiperidine moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-ylamine: A precursor in the synthesis of 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea.

    Cyclopropyl isocyanate: Another precursor used in the synthesis.

    1-(1-Benzylpiperidin-4-yl)ethan-1-one: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its combination of a benzylpiperidine moiety, a cyclopropyl group, and a dimethylurea functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-19(2)18(22)21(16-8-9-16)17-10-12-20(13-11-17)14-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIUDOLJTYITNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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